4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol
Description
4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperazine moiety substituted with a 2-nitrobenzyl group. Its structure combines a phenol ring (with a bromo substituent at position 4) and a piperazine ring connected via a methylene bridge. The nitrobenzyl group introduces strong electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C18H20BrN3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrN3O3/c19-16-5-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-3-1-2-4-17(14)22(24)25/h1-6,11,23H,7-10,12-13H2 |
InChI Key |
LEGYLLAHVAFQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the bromination of 2-nitrobenzyl alcohol to form 4-bromo-2-nitrobenzyl bromide . This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used with catalysts such as copper(I) iodide.
Coupling Reactions: Boronic acids and palladium catalysts are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted phenols.
Scientific Research Applications
4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular proteins. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing Groups (NO₂ vs. This contrasts with HL2’s methoxy group, which is electron-donating and may improve solubility .
Metal Chelation Capacity: Schiff base ligands like HL1 and HL2 form stable complexes with Mn(II), Fe(III), and Cr(III), suggesting the target compound’s piperazine-phenol framework could similarly coordinate metals. However, the triazole-thione analogue () exhibits superior chelation due to sulfur’s soft Lewis basicity .
Biological Activity: Toxicity: Zinc complexes of ethylimino-linked Schiff bases () showed low toxicity in preclinical models, but liver activity reductions were noted. The target compound’s nitrobenzyl group may alter metabolic pathways, necessitating specific toxicity studies . Anti-inflammatory Potential: Morpholinopyrimidine-piperazine derivatives () demonstrated anti-inflammatory activity, suggesting the target’s nitro-aromatic system could modulate similar pathways (e.g., COX inhibition) .
Solubility and Lipophilicity: Ethanol- or hydroxyethyl-substituted derivatives (e.g., , HL1) show improved aqueous solubility compared to the target compound, which lacks polar groups beyond the phenol. The trifluoromethylphenyl analogue () exhibits high lipophilicity, which may enhance membrane permeability .
Biological Activity
4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol (C15H18BrN3O2) is a complex organic compound notable for its structural features, which include a bromine atom, a nitro group, and a piperazine moiety. Its molecular weight is approximately 356.23 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.
The biological activity of 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol is primarily attributed to its interactions with various biological targets:
- Neurotransmitter Receptors : The compound's structure suggests it may interact with neurotransmitter receptors, which are crucial in the treatment of neurological disorders.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in psychiatric conditions, potentially modulating neurotransmission and metabolic pathways.
Pharmacological Potential
Research indicates that 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol exhibits significant pharmacological properties:
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing potential efficacy against various bacterial strains.
- Anticancer Properties : Studies suggest that the compound may have anticancer activity, making it a candidate for further exploration in cancer therapy.
Comparative Analysis with Similar Compounds
The following table compares 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenol | Similar piperazine structure | Different substituents on the phenolic ring |
| 4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol | Contains a methylsulfonyl group | Offers distinct reactivity due to sulfonyl presence |
| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Incorporates a pyrimidine moiety | Focused on different receptor targets |
This comparison highlights the unique combination of functional groups in 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol, which may enhance its therapeutic potential compared to other compounds lacking these features.
Study on Antimicrobial Activity
In a recent study assessing the antimicrobial efficacy of various compounds including 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antibacterial agent.
Anticancer Evaluation
A separate investigation focused on the anticancer properties of the compound revealed that it inhibited cell proliferation in various cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the specific pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
